molecular formula C20H12ClFN6O2S B2569230 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112348-43-2

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2569230
CAS No.: 1112348-43-2
M. Wt: 454.86
InChI Key: XIFIWOHSBHBARK-UHFFFAOYSA-N
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Description

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor signaling and oncogenic pathways. This mechanism is critical in the proliferation and survival of malignant B-cells . As a key research tool, this compound is extensively used in the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its research value extends to investigating autoimmune disorders and inflammation, where BTK plays a significant role in immune cell signaling. Researchers utilize this inhibitor in in vitro cellular assays and in vivo models to elucidate BTK-dependent processes, evaluate combination therapies, and explore mechanisms of resistance. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1112348-43-2

Molecular Formula

C20H12ClFN6O2S

Molecular Weight

454.86

IUPAC Name

6-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C20H12ClFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26)

InChI Key

XIFIWOHSBHBARK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,2,4-oxadiazole substituent distinguishes it from analogs with thieno-pyrimidine or coumarin hybrids.
  • Fluorine and chlorine substituents are common across analogs, likely enhancing target selectivity and pharmacokinetics .

Key Observations :

  • FeCl3-SiO2 catalysis achieved higher yields (75%) for coumarin hybrids compared to palladium-mediated cross-couplings (~20–22%) .
  • The target compound’s synthesis may require optimization due to the steric hindrance of the oxadiazole substituent.

Key Observations :

  • The 1,2,4-oxadiazole group in the target compound may enhance kinase inhibition due to its electron-deficient nature, as seen in ALDH1A inhibitors .
  • Fluorine substituents improve blood-brain barrier penetration in neuroactive agents .

Challenges in Predictive Modeling

  • Structural Similarity vs. Bioactivity : While QSAR models assume similar structures yield similar activities , bioavailability differences (e.g., methylthio vs. oxadiazole) can drastically alter gene expression profiles .
  • Hazard Prediction : Regulatory frameworks use structural similarity for hazard classification, but substituents like chlorine may introduce unique toxicities .

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidinone core in this compound?

Methodological Answer:
The pyrazolo[3,4-d]pyrimidinone core is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1: Formation of a pyrazole-amine intermediate by reacting 5-aminopyrazole derivatives with carbonyl-containing reagents (e.g., ethyl acetoacetate).
  • Step 2: Cyclization with a pyrimidine precursor (e.g., cyanamide or thiourea derivatives) under acidic or basic conditions. For example, phosphorous oxychloride (POCl₃) is frequently used as a cyclizing agent at elevated temperatures (120–140°C) to promote ring closure .
  • Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-cyclization. Purification often requires column chromatography due to byproduct formation.

Advanced: How can regioselectivity challenges during the formation of the 1,2,4-oxadiazole ring be addressed?

Methodological Answer:
Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by:

  • Precursor Design: Use nitrile oxides (generated in situ from hydroxamoyl chlorides) and carbodiimides to favor 1,3-dipolar cycloaddition at the desired position .
  • Catalytic Optimization: Employ copper(I) iodide or palladium catalysts to enhance selectivity for the 5-substituted oxadiazole isomer .
  • Validation: Confirm regiochemistry via NOESY NMR or X-ray crystallography, as seen in structurally related oxadiazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing the thioether linkage in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the methylthio (-SCH₂-) group via characteristic shifts (δ 3.8–4.2 ppm for CH₂ in ¹H NMR; δ 35–40 ppm in ¹³C NMR).
  • HRMS (ESI-TOF): Verify the molecular ion peak [M+H]⁺ with <2 ppm mass error to confirm the intact thioether moiety.
  • IR Spectroscopy: Look for C-S stretching vibrations at ~600–700 cm⁻¹ .

Advanced: How should researchers design dose-response studies to resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Experimental Design:
    • Cell Line Selection: Use panels of cancer cell lines with varying genetic backgrounds (e.g., NCI-60) to assess compound specificity.
    • Dose Range: Test logarithmic concentrations (1 nM–100 µM) to capture IC₅₀ values.
    • Controls: Include positive controls (e.g., doxorubicin) and vehicle controls to normalize data.
  • Data Analysis:
    • Use nonlinear regression models (e.g., GraphPad Prism) to fit dose-response curves.
    • Address outliers via Grubbs’ test or replicate experiments. Contradictions may arise from differential expression of target proteins (e.g., kinases) across cell lines .

Basic: What are the recommended protocols for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Buffer Solutions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
  • Analytical Methods:
    • HPLC-UV/MS: Quantify degradation products using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
    • LC-NMR: Identify structural changes in degradants .
  • Key Parameters: Report half-life (t₁/₂) and degradation pathways (e.g., hydrolysis of the oxadiazole ring).

Advanced: How can low yields during thioether bond formation be mitigated?

Methodological Answer:

  • Reaction Optimization:
    • Solvent Choice: Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiol group.
    • Base Selection: Employ mild bases (e.g., K₂CO₃ or DBU) to deprotonate the thiol without side reactions.
    • Temperature: Conduct reactions at 50–60°C to balance reactivity and stability .
  • Byproduct Management: Add molecular sieves to absorb water, preventing oxidation of the thiol to disulfide .

Basic: What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?

Methodological Answer:

  • Kinase Profiling: Use recombinant kinase assays (e.g., ADP-Glo™ or radiometric assays) targeting kinases with structural homology to the compound’s scaffold (e.g., JAK2, EGFR).
  • Protocol Steps:
    • Pre-incubate the compound with kinase + ATP/substrate.
    • Quantify phosphorylation via ELISA or fluorescence resonance energy transfer (FRET).
  • Data Interpretation: Compare inhibition (%) to reference inhibitors (e.g., staurosporine) and calculate Kᵢ values .

Advanced: What computational methods aid in predicting metabolite formation for this compound?

Methodological Answer:

  • In Silico Tools:
    • CYP450 Metabolism Prediction: Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., fluorophenyl or pyrimidinone rings).
    • Docking Studies: Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to prioritize metabolites.
  • Validation: Correlate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Basic: What safety precautions are critical when handling this compound during synthesis?

Methodological Answer:

  • Hazard Mitigation:
    • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of intermediates (e.g., thiourea derivatives).
    • Avoid exposure to phosphorous oxychloride (corrosive) by using sealed reactors .
  • Waste Disposal: Quench reactive byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

Advanced: How can researchers optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation Strategies:
    • Co-solvents: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility.
    • Salt Formation: Explore hydrochloride or mesylate salts if ionizable groups are present.
  • Analytical Validation:
    • Measure solubility via shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
    • Confirm stability using UPLC-MS over 24 hours .

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